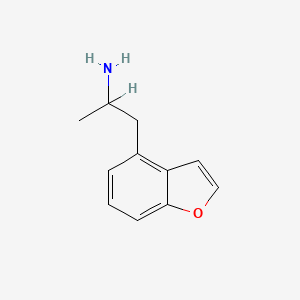

4-(2-Aminopropyl)benzofuran

Description

Structure

3D Structure

Properties

CAS No. |

286834-83-1 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-(1-benzofuran-4-yl)propan-2-amine |

InChI |

InChI=1S/C11H13NO/c1-8(12)7-9-3-2-4-11-10(9)5-6-13-11/h2-6,8H,7,12H2,1H3 |

InChI Key |

XROLBZOMVNMIFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C2C=COC2=CC=C1)N |

Origin of Product |

United States |

Advanced Analytical Characterization Techniques for 4 2 Aminopropyl Benzofuran and Its Positional Isomers

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about a molecule's structure, connectivity, and functional groups, making them indispensable for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules, including the differentiation of positional isomers. researchgate.netwikipedia.org By analyzing the chemical shifts, coupling patterns, and through-space or through-bond correlations of atomic nuclei, a complete structural assignment can be made. researchgate.net For the APB isomers, both proton (¹H) and carbon-¹³ (¹³C) NMR are used, often in conjunction with two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) to resolve ambiguities. researchgate.netsouthernforensic.org

The primary distinguishing features among the four APB isomers in ¹H NMR are the chemical shifts and splitting patterns of the aromatic protons on the benzofuran (B130515) ring system. researchgate.net For instance, the proton chemical shifts for 4-APB have been reported as δH = 8.08 ppm (d), 7.52 ppm (d), 7.29 ppm (t), and 7.13 ppm (d). researchgate.net These patterns are unique to the substitution on the benzene (B151609) portion of the molecule and allow for clear differentiation from the other isomers. researchgate.netresearchgate.net

HMBC spectra are particularly useful for confirming the position of the aminopropyl side chain. southernforensic.org For 4-APB, a correlation between the carbon at position 3a (~127 ppm) and the aliphatic protons of the side chain can be observed. southernforensic.org Conversely, for the 7-APB isomer, a correlation is seen between the carbon at position 7a (~155 ppm) and the aliphatic protons. southernforensic.org These specific long-range correlations provide definitive evidence for the attachment point of the side chain, thus confirming the isomer's identity. southernforensic.org

| Isomer | ¹H NMR Chemical Shifts (δ ppm, aromatic protons) | ¹³C NMR Chemical Shifts (δ ppm, aromatic carbons) | Key HMBC Correlation |

| 4-APB | 8.08 (d), 7.52 (d), 7.29 (t), 7.13 (d) researchgate.net | 154.4, 144.9, 127.1, 124.6, 122.9, 121.2, 118.0, 106.5 researchgate.net | C-3a to aliphatic protons southernforensic.org |

| 5-APB | 7.59 (d), 7.41 (d), 7.35 (s), 7.08 (dd), 6.80 (d) | 155.5, 145.2, 128.5, 127.6, 125.1, 120.9, 111.4, 106.4 | C-3 to H-4 (small coupling doublet) southernforensic.org |

| 6-APB | 7.74 (d), 7.60 (d), 7.44 (s), 7.15 (dd), 6.83 (dd) researchgate.net | 155.8, 145.0, 129.8, 124.4, 121.2, 119.8, 111.7, 106.6 | C-3 to H-4 (large coupling doublet) southernforensic.org |

| 7-APB | 7.57 (d), 7.50 (d), 7.21 (d), 7.11 (t), 6.83 (d) | 155.0, 144.5, 129.1, 127.5, 122.7, 121.0, 116.5, 106.9 | C-7a to aliphatic protons southernforensic.org |

Note: Data compiled from multiple sources. researchgate.netsouthernforensic.orgresearchgate.net Chemical shifts can vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy is a rapid analytical technique used to identify functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For primary amines like the APB isomers, characteristic N-H stretching vibrations typically appear as two signals in the region between 3200 and 3500 cm⁻¹. wpmucdn.com An N-H bending vibration may also be observed near 1600 cm⁻¹. wpmucdn.com

Chromatographic Separation Methodologies

Chromatography is a laboratory technique for the separation of a mixture. nih.gov The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. nih.gov

Gas Chromatography (GC) for Isomer Discrimination

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. researchgate.net In GC, the mobile phase is a gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a piece of glass or metal tubing called a column. nih.gov The APB isomers can be separated using GC, though their structural similarity often results in close elution times. southernforensic.orgresearchgate.net

To enhance separation and improve peak shape, the isomers are often derivatized before analysis. nih.gov A common derivatization agent is heptafluorobutyric anhydride (B1165640) (HFBA), which reacts with the primary amine to form a heptafluorobutyramide (B1361082) derivative. researchgate.netresearchgate.net This process increases the volatility and molecular weight of the analytes, often leading to better chromatographic resolution between the isomers. nih.gov The retention times of the derivatized isomers on a standard non-polar column (e.g., DB-1) are distinct enough to allow for their individual identification and quantification. southernforensic.orgnih.gov

| Compound (as free base) | Retention Time (minutes) |

| 4-APB | 9.07 |

| 5-APB | 9.17 |

| 6-APB | 9.20 |

| 7-APB | 9.02 |

Note: Retention times are dependent on the specific GC column and temperature program used. Data from Casale & Hays (2012) using a DB-1 column. southernforensic.org

Liquid Chromatography (LC) Techniques

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is another cornerstone technique for separating the components of a mixture. nih.govchromtech.com In LC, the mobile phase is a liquid, which percolates through a stationary phase in a column. libretexts.org LC is highly versatile and can be applied to a wider range of compounds than GC, including those that are non-volatile or thermally labile. teledynelabs.com

The separation of APB isomers has been successfully achieved using reversed-phase HPLC. nih.govresearchgate.net In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. chromtech.com Separation is based on the differential hydrophobic interactions between the isomers and the stationary phase. libretexts.org The use of specialized stationary phases, such as those containing pentafluorophenyl groups, has also been shown to provide effective separation of these closely related structures. researchgate.net The choice of mobile phase composition, pH, and column chemistry are critical parameters that are optimized to achieve baseline resolution of all four isomers. teledynelabs.com

Mass Spectrometry (MS) for Compound Identification and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov When coupled with a chromatographic separation method (GC-MS or LC-MS), it provides a powerful tool for both identifying and quantifying compounds. researchgate.net

Under electron ionization (EI) conditions, typically used in GC-MS, the four APB isomers exhibit nearly identical mass spectra. researchgate.netsouthernforensic.org This makes differentiation based on a standard EI mass spectrum alone unreliable. researchgate.net All isomers show a moderate molecular ion ([M]⁺) peak at m/z 175, which corresponds to the molecular weight of the compound. southernforensic.org The most prominent feature in the spectra is the base peak at m/z 44, corresponding to the [CH₃CH=NH₂]⁺ fragment, which results from the characteristic alpha-cleavage of the aminopropyl side chain. southernforensic.org

| m/z | Proposed Fragment | Significance |

| 175 | [M]⁺ | Molecular Ion |

| 132 | [M - CH₃CHNH₂]⁺ | Loss of the side chain with hydrogen rearrangement |

| 131 | [M - CH₃CHNH₂ - H]⁺ | Fragment from benzofuran ring system |

| 44 | [CH₃CHNH₂]⁺ | Base peak resulting from alpha-cleavage |

Note: Data compiled from multiple sources. researchgate.netsouthernforensic.org

While the primary mass spectra are very similar, subtle differences can be observed. For example, 6-APB produces a slightly more intense fragment ion at m/z 132 compared to the other isomers. southernforensic.org However, for reliable identification, tandem mass spectrometry (MS/MS) is often required. researchgate.net In MS/MS, the molecular ion (m/z 175) is isolated and subjected to collision-induced dissociation (CID), generating a secondary fragmentation pattern that can be more specific to each isomer, allowing for their unambiguous differentiation. researchgate.netresearchgate.net

Single and Tandem Mass Spectrometry Approaches

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone of forensic chemical analysis. However, single quadrupole MS operating in electron ionization (EI) mode is often insufficient for distinguishing the positional isomers of 4-APB. The mass spectra of 4-APB, 5-APB, 6-APB, and 7-APB are nearly identical, each typically showing a molecular ion ([M]+) at an m/z of 175 and a characteristic base peak at m/z 44. southernforensic.orgresearchgate.net This primary fragment corresponds to the cleavage of the aminopropyl side chain, a common fragmentation pathway for amphetamine-type compounds.

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by selecting a precursor ion (such as the molecular ion at m/z 175) and subjecting it to collision-induced dissociation (CID) to generate product ions. This technique can often reveal structural differences between isomers that are not apparent in single MS spectra. researchgate.netresearchgate.net While detailed MS/MS fragmentation pathways for all APB isomers are not fully elucidated in all literature, the principle remains a key strategy for isomer differentiation. researchgate.net

| Isomer | Molecular Ion (m/z) | Base Peak (m/z) | Key Differentiating Ion(s) (m/z) | Reference |

|---|---|---|---|---|

| 4-APB | 175 | 44 | - | southernforensic.org |

| 5-APB | 175 | 44 | - | southernforensic.org |

| 6-APB | 175 | 44 | Relatively intense m/z 132 | southernforensic.org |

| 7-APB | 175 | 44 | - | southernforensic.org |

High-Resolution Mass Spectrometry for Metabolic Profiling

Understanding the metabolic fate of 4-APB is crucial for toxicological analysis and interpreting clinical findings. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is an indispensable tool for these investigations. nih.govthermofisher.com Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically with errors of less than 5 ppm), which allows for the confident determination of the elemental composition of parent compounds and their metabolites. nih.govnih.gov

Metabolic profiling studies on analogous compounds, such as 6-APB, demonstrate the power of this approach. nih.govresearchgate.net Using LC-HRMS, researchers can identify metabolites in biological matrices like urine by searching for the accurate masses of predicted biotransformation products. nih.govresearchgate.net Common metabolic pathways for amphetamine-like substances include hydroxylation, N-dealkylation, and degradation of the side chain. For 6-APB, a major identified metabolite was 4-carboxymethyl-3-hydroxy amphetamine, indicating complex metabolic processes involving ring opening and oxidation. nih.govresearchgate.net A similar strategy would be applied to identify 4-APB metabolites, involving a targeted search for their calculated exact masses and confirmation through the analysis of their fragmentation patterns. researchgate.net

| Metabolic Pathway | Description | Expected Mass Change |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group to the benzofuran ring or alkyl side chain. | +15.9949 Da |

| N-Demethylation | Applicable to N-methylated analogues (e.g., 4-MAPB), resulting in 4-APB as a metabolite. | -14.0157 Da |

| Deamination | Removal of the amino group, often followed by oxidation to a ketone or carboxylic acid. | Variable |

| Ring Cleavage | Opening of the furan (B31954) ring, followed by further oxidation. | Variable |

| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. | +176.0321 Da |

Derivatization Strategies for Enhanced Chromatographic Resolution and Detection

GC-MS analysis of polar compounds like 4-APB can be challenging due to poor peak shape and potential thermal degradation. Chemical derivatization is a sample preparation technique used to overcome these issues by converting the analyte into a more volatile and thermally stable form. sigmaaldrich.comyoutube.com Crucially, for 4-APB and its isomers, derivatization can significantly improve their chromatographic separation, enabling baseline resolution where underivatized compounds might co-elute. nih.gov

A common and effective derivatization strategy is acylation. Research has demonstrated that derivatizing APB isomers with heptafluorobutyric anhydride (HFBA) to form heptafluorobutyramide derivatives allows for the successful separation of 4-APB, 5-APB, 6-APB, and 7-APB using standard GC columns. nih.govresearchgate.net This method is vital for confirming the specific positional isomer present in a sample. nih.govresearchgate.net

Furthermore, since 4-APB contains a chiral center, its biological activity may be enantiomer-specific. Chiral derivatization is a technique used to separate enantiomers on a non-chiral chromatographic column. This involves reacting the racemic analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated chromatographically. While specific studies on 4-APB are limited, methods developed for other amphetamines are directly applicable.

| Derivatizing Agent/Reagent Class | Purpose | Resulting Derivative | Analytical Technique | Reference |

|---|---|---|---|---|

| Heptafluorobutyric Anhydride (HFBA) | Improve volatility and enable isomeric separation. | Heptafluorobutyramide (HFB) derivative | GC-MS | nih.gov |

| Trifluoroacetyl-L-prolyl chloride (L-TPC) | Chiral separation (separation of enantiomers). | Diastereomeric amides | GC-MS | [ ] |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Improve volatility and thermal stability (general silylation). | Trimethylsilyl (TMS) derivative | GC-MS | nih.gov |

Molecular Interactions and Pharmacological Mechanisms of 4 2 Aminopropyl Benzofuran Derivatives

Interactions with Monoamine Transporters

4-(2-Aminopropyl)benzofuran acts as a monoamine releasing agent, exhibiting a pharmacological profile that includes interactions with the serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters. These interactions are fundamental to its mechanism of action. Pharmacological studies have quantified the inhibitory effects of 4-APB on these transporters, providing insight into its potency and selectivity. In vitro studies utilizing human embryonic kidney 293 (HEK 293) cells that express the respective human transporters have determined the half-maximal inhibitory concentrations (IC50) for 4-APB.

Dopamine Transporter (DAT) Modulation

The interaction of this compound with the dopamine transporter (DAT) is another significant aspect of its pharmacological profile. Compared to its effect on SERT, 4-APB shows a different potency at the DAT. The IC50 value for DAT inhibition by 4-APB has been measured at 2,077 nM, indicating a higher potency for the dopamine transporter relative to the serotonin transporter. nih.gov

Norepinephrine Transporter (NET) Modulation

| Compound | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) |

| This compound | 7,725 | 2,077 | 994 |

| Data sourced from Rickli et al. (2015) nih.gov |

Receptor Binding and Agonist Activity

Beyond its interactions with monoamine transporters, this compound also exhibits activity at serotonin receptor subtypes. This receptor binding and subsequent agonist activity contribute to its complex pharmacological effects.

Serotonin Receptor Subtype (e.g., 5-HT2) Interactions

4-APB has been shown to interact with several 5-HT2 receptor subtypes, including 5-HT2A, 5-HT2B, and 5-HT2C. Its affinity for these receptors is quantified by the pKi value, which is the negative logarithm of the inhibitory constant (Ki). The functional activity of 4-APB at these receptors is described by its efficacy (Emax), representing the maximum response it can produce, and its potency (pEC50), the negative logarithm of the half-maximal effective concentration.

At the 5-HT2A receptor, 4-APB displays a pKi of 6.0 ± 0.1. nih.gov It acts as a partial agonist at this receptor, with an efficacy (Emax) of 78 ± 8% and a potency (pEC50) of 6.2 ± 0.2. nih.gov For the 5-HT2B receptor, the pKi of 4-APB is 7.0 ± 0.1, and it also functions as a partial agonist with an Emax of 77 ± 6% and a pEC50 of 7.2 ± 0.1. nih.gov Its affinity for the 5-HT2C receptor is lower, with a pKi of 5.8 ± 0.1. nih.gov

| Receptor Subtype | pKi | Emax (%) | pEC50 |

| 5-HT2A | 6.0 ± 0.1 | 78 ± 8 | 6.2 ± 0.2 |

| 5-HT2B | 7.0 ± 0.1 | 77 ± 6 | 7.2 ± 0.1 |

| 5-HT2C | 5.8 ± 0.1 | - | - |

| Data sourced from Rickli et al. (2015) nih.gov |

Enzymatic Modulation and Inhibition

Currently, there is limited specific information available in scientific literature regarding the direct enzymatic modulation and inhibition properties of this compound. While the metabolism of related benzofuran (B130515) compounds has been investigated, detailed studies focusing on the potential of 4-APB to inhibit key metabolic enzymes, such as the monoamine oxidase (MAO) isoforms (MAO-A and MAO-B), have not been extensively reported. Further research is required to fully characterize the enzymatic interaction profile of this compound.

Monoamine Oxidase (MAO) Interactions

Benzofuran derivatives have been identified as a promising class of Monoamine Oxidase (MAO) inhibitors. Research indicates that these compounds generally exhibit selective inhibitory activity against the MAO-B isoform, which is primarily responsible for the metabolism of dopamine. This characteristic makes them subjects of interest for potential therapeutic applications in neurodegenerative disorders like Parkinson's disease.

Studies on various synthesized benzofuran derivatives have shown that they act as reversible MAO-B inhibitors with inhibitory constants (Kᵢ) ranging from the nanomolar (nM) to the micromolar (µM) concentration range. For instance, a series of indole (B1671886) and benzofuran derivatives were evaluated, revealing a general trend of selective MAO-B inhibition. One of the most potent compounds in a study, a substituted indole derivative, displayed a Kᵢ value of 0.03 µM and was 99-fold more selective for the MAO-B isoform. While not a direct 4-APB derivative, this highlights the potential of the broader benzofuran chemical scaffold.

Similarly, other research efforts have focused on creating hybrid molecules, such as benzofuran-thiazolylhydrazone derivatives, to explore their MAO inhibitory effects. In one such study, the most potent compound against the MAO-A isoenzyme showed an IC₅₀ value of 0.073 µM, while the strongest inhibitor against the MAO-B enzyme had an IC₅₀ value of 0.75 µM. Another study focusing on 2-phenylbenzofuran (B156813) derivatives, analogous to potent MAO-B inhibitors, identified a compound, 5-nitro-2-(4-methoxyphenyl)benzofuran, as a selective and reversible MAO-B inhibitor with an IC₅₀ of 140 nM.

| Derivative Class | Target Enzyme | Inhibitory Value (IC₅₀) | Reference |

|---|---|---|---|

| Benzofuran-Thiazolylhydrazone | MAO-A | 0.073 µM | researchgate.net |

| Benzofuran-Thiazolylhydrazone | MAO-B | 0.75 µM | researchgate.net |

| 5-nitro-2-(4-methoxyphenyl)benzofuran | MAO-B | 0.14 µM (140 nM) | nih.gov |

These findings underscore that the benzofuran structure is a viable pharmacophore for developing MAO inhibitors, with a general tendency towards greater selectivity for the MAO-B isoform.

Other Enzyme Inhibition Mechanisms (e.g., Chorismate Mutase, LSD1, SIRT2, Acetylcholinesterase)

Beyond their interaction with MAO, benzofuran derivatives have been investigated for their inhibitory effects on a range of other enzymes, demonstrating the versatility of this chemical scaffold.

Chorismate Mutase: Certain benzofuran derivatives have shown potential as inhibitors of chorismate mutase, an essential enzyme for the survival of bacteria, making it a target for antimicrobial agents. nih.govnih.gov In a study designing 3-(benzofuran-2-ylmethyl) substituted triazinone derivatives, several compounds demonstrated encouraging inhibition of Mycobacterium tuberculosis chorismate mutase (MtbCM). nih.govrsc.org Specifically, three of the synthesized molecules showed 64–65% inhibition of the enzyme when tested at a concentration of 30 µM in vitro. nih.govnih.gov

Lysine-Specific Demethylase 1 (LSD1): LSD1 is a key enzyme in epigenetic regulation and a target in cancer therapy. Novel benzofuran derivatives have been designed and evaluated as potent LSD1 inhibitors. nih.gov One representative compound, 17i , exhibited excellent LSD1 inhibition at a molecular level with an IC₅₀ value of 0.065 µM. nih.gov This line of research highlights the potential of the benzofuran scaffold in developing epigenetic modulators. nih.govnih.gov

Sirtuin 2 (SIRT2): SIRT2, a NAD+-dependent deacetylase, is implicated in various cellular processes and is a target for neurodegenerative diseases and cancer. Researchers have designed and synthesized series of benzofuran derivatives as selective SIRT2 inhibitors. nih.gov The enzymatic assays revealed that these compounds displayed anti-SIRT2 activity with IC₅₀ values in the micromolar range, while showing selectivity over SIRT1 and SIRT3. The most potent compound identified in one study, 7e , had an IC₅₀ of 3.81 µM for SIRT2. nih.gov Molecular docking studies suggest that the benzofuran moiety plays a critical role in binding to and inhibiting the enzyme. nih.gov

Acetylcholinesterase (AChE): The benzofuran structure has been incorporated into hybrid molecules designed as potential multifunctional drugs for Alzheimer's disease, targeting cholinesterases. Studies show that these derivatives are often more potent inhibitors of butyrylcholinesterase (BChE) than acetylcholinesterase (AChE). For example, a series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halides were found to be potent BChE inhibitors, with IC₅₀ values ranging from 0.054 to 2.7 µM. frontiersin.org In another study, 2-arylbenzofuran derivatives also showed more potent BChE inhibition (IC₅₀ values of 2.5–32.8 µM) than AChE inhibition, where activity was often weak or absent. mdpi.com

| Enzyme Target | Derivative Example | Inhibitory Value (IC₅₀) | Reference |

|---|---|---|---|

| Chorismate Mutase | 3-(benzofuran-2-ylmethyl) triazinone | 64-65% inhibition @ 30 µM | nih.govnih.gov |

| LSD1 | Compound 17i | 0.065 µM | nih.gov |

| SIRT2 | Compound 7e | 3.81 µM | nih.gov |

| Butyrylcholinesterase (BChE) | Benzofuran-2-carboxamide derivative | 0.054 - 2.7 µM | frontiersin.org |

| Acetylcholinesterase (AChE) | 2-arylbenzofuran derivative | 40.5 - 81.2 µM (Moderate/Weak) | mdpi.com |

Cellular Mechanisms of Action

Neurochemical Release and Reuptake Modulation

4-APB and its structural isomers, such as 5-APB and 6-APB, are potent modulators of monoamine neurotransmission. Their primary mechanism involves interaction with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These compounds act as both reuptake inhibitors and substrate-type releasing agents, meaning they can block the normal function of the transporters and also induce non-exocytotic, transporter-mediated efflux of monoamines from the neuron into the synapse. mdpi.comwikipedia.org

Pharmacological studies have demonstrated that these benzofurans are potent, non-selective releasers at all three monoamine transporters, with potencies in the nanomolar range. mdpi.com This profile is similar to that of classic amphetamines. mdpi.com Research using rat brain synaptosomes has quantified the potency of these compounds to evoke monoamine release. For example, 5-APB induces the release of serotonin, norepinephrine, and dopamine with EC₅₀ values of 19 nM, 21 nM, and 31 nM, respectively. Similarly, 6-APB shows EC₅₀ values of 36 nM for serotonin, 14 nM for norepinephrine, and 10 nM for dopamine release. nih.govresearchgate.net

| Compound | Transporter | Action | Potency (EC₅₀ or Kᵢ) | Reference |

|---|---|---|---|---|

| 5-APB | SERT | Release | EC₅₀ = 19 nM | researchgate.net |

| NET | Release | EC₅₀ = 21 nM | researchgate.net | |

| DAT | Release | EC₅₀ = 31 nM | researchgate.net | |

| 6-APB | SERT | Release | EC₅₀ = 36 nM | nih.gov |

| NET | Release | EC₅₀ = 14 nM | nih.gov | |

| DAT | Release | EC₅₀ = 10 nM | nih.gov | |

| SERT | Reuptake Inhibition | Kᵢ = 2,698 nM | nih.gov | |

| NET | Reuptake Inhibition | Kᵢ = 117 nM | nih.gov | |

| DAT | Reuptake Inhibition | Kᵢ = 150 nM | nih.gov |

Intracellular Signaling Pathway Involvement

The cellular effects of 4-APB and its derivatives extend beyond direct interaction with monoamine transporters and involve the activation of specific intracellular signaling pathways through G protein-coupled receptors.

Trace Amine-Associated Receptor 1 (TAAR1): Like classical amphetamines, aminopropyl)benzofuran derivatives interact with the Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.org TAAR1 is an intracellularly located Gs protein-coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA) and protein kinase C (PKC). nih.govfrontiersin.orgnih.gov The benzofuran derivative (R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane ((-)-BPAP) has been shown to potentiate dopamine release via TAAR1 mediation, an effect linked to an increase in PKC-mediated phosphorylation. nih.gov This suggests that the TAAR1 signaling cascade is a key component of the mechanism of action for some benzofuran compounds.

Serotonin Receptors: 4-APB and its isomers are also potent agonists at specific serotonin receptors, particularly subtypes of the 5-HT₂ family. nih.gov

5-HT₂B Receptor: A prominent interaction is the potent agonism at the 5-HT₂B receptor. 6-APB is a high-efficacy agonist with a binding affinity (Kᵢ) of 3.7 nM for this receptor. nih.gov This interaction is significant as the 5-HT₂B receptor is involved in regulating serotonin release via the serotonin transporter. wikipedia.org

5-HT₂A Receptor: These compounds also act as agonists at the 5-HT₂A receptor. 5-APB displays an EC₅₀ of 6,300 nM at this receptor. researchgate.net

5-HT₂C Receptor: Affinity for the 5-HT₂C receptor has also been demonstrated, with 6-APB showing a Kᵢ of 270 nM. nih.gov

The activation of these receptors, especially the Gq/G11-coupled 5-HT₂ family, initiates downstream signaling cascades involving phospholipase C activation, which are distinct from their effects on monoamine transporters and TAAR1. This multifaceted pharmacology, involving both transporter modulation and direct receptor agonism, underlies the complex neurochemical profile of this compound derivatives.

Q & A

Basic Research Questions

Q. What are the key structural and isomeric distinctions between 4-APB and its positional analogs (e.g., 5-APB, 6-APB)?

- Methodology : Use tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) to differentiate positional isomers. For example, 4-APB and 6-APB exhibit distinct retention times in gas chromatography (GC) and unique fragmentation patterns in MS/MS due to differences in benzofuran ring substitution .

- Data Note : A study by Casale and Hays (2012) established retention indices and spectral libraries for unambiguous identification .

Q. How can researchers synthesize 4-APB and validate its purity?

- Methodology : Follow synthetic schemes involving reductive amination of benzofuran derivatives with nitroalkane intermediates. For example, 4-APB is synthesized via catalytic hydrogenation of 4-(2-nitropropyl)benzofuran .

- Validation : Confirm purity using high-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) and cross-validate with Fourier-transform infrared spectroscopy (FTIR) for functional group analysis .

Q. What are the primary pharmacological mechanisms of 4-APB?

- Methodology : Conduct in vitro receptor binding assays (e.g., serotonin [5-HT2A], dopamine [D2], and norepinephrine transporters). Comparative studies with MDMA suggest 4-APB acts as a monoamine releaser with higher potency at serotonin receptors .

- Data Note : User-reported effects (e.g., entactogenic properties) correlate with in vitro data but require controlled clinical validation due to variability in dose-response curves (e.g., threshold doses <75 mg) .

Advanced Research Questions

Q. How do metabolic pathways of 4-APB differ across species, and what are the implications for toxicity studies?

- Methodology : Use LC-HR-MSⁿ to identify phase I (oxidative deamination, N-dealkylation) and phase II (glucuronidation) metabolites in rat liver microsomes or human hepatocyte models. Compare with in vivo rat studies to map species-specific metabolism .

- Data Contradiction : Discrepancies exist between user-reported durations of effects (~6–8 hours) and preclinical metabolic half-lives (~2–4 hours), suggesting complex pharmacokinetic interactions requiring further study .

Q. What analytical challenges arise in detecting 4-APB in forensic samples, and how can they be resolved?

- Methodology : Optimize solid-phase extraction (SPE) protocols for biological matrices (urine, plasma) followed by LC-MS/MS with multiple reaction monitoring (MRM). Address co-elution issues with isomers using ion mobility spectrometry (IMS) .

- Case Study : A 2023 study identified cross-reactivity issues with immunoassays, necessitating confirmatory testing via GC-MS with derivatization (e.g., heptafluorobutyric anhydride) .

Q. How do structural modifications (e.g., N-methylation) alter the pharmacodynamics of 4-APB?

- Methodology : Synthesize analogs like 4-MAPB (N-methyl-4-APB) and compare binding affinities using radioligand displacement assays. Assess functional activity via calcium flux assays in transfected HEK293 cells .

- Key Finding : N-methylation reduces serotonin receptor affinity but increases dopamine transporter inhibition, suggesting a shift toward stimulant-like effects .

Critical Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.